7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H23N5O5 and its molecular weight is 365.39. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Enantioselective synthesis techniques that involve morpholine dione derivatives highlight the utility of these compounds in creating complex organic molecules. For example, the use of an ephedrine-derived morpholine dione in the synthesis of α-hydroxy γ-butyrolactones demonstrates the importance of such structures in medicinal chemistry for creating stereochemically complex scaffolds (Pansare et al., 2002).
Cardiovascular Activity
Research on derivatives of morpholine-dione indicates significant interest in exploring their cardiovascular effects. A study synthesizing new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed their potential in addressing cardiovascular concerns, showcasing the prophylactic antiarrhythmic activity and hypotensive effects of these compounds (Chłoń-Rzepa et al., 2004).
Polymer Science Applications
The enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives illustrates the role of these compounds in the development of poly(ester amide)s, a class of materials with significant implications in biodegradable plastics and other polymer technologies (Feng et al., 2000).
Properties
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-3-6-26-10-11(22)9-21-12-13(19(2)16(24)18-14(12)23)17-15(21)20-4-7-25-8-5-20/h3,11,22H,1,4-10H2,2H3,(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCSWDGYWUDNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COCC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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